Product packaging for Sodium octyldithiocarbamate(Cat. No.:CAS No. 22889-65-2)

Sodium octyldithiocarbamate

Cat. No.: B1613032
CAS No.: 22889-65-2
M. Wt: 227.4 g/mol
InChI Key: QXZYTWXGHQLQRM-UHFFFAOYSA-M
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Description

Contextualization within Dithiocarbamate (B8719985) Chemistry Research

Dithiocarbamates are a class of monoanionic 1,1-dithiolate ligands characterized by the R₂NCS₂⁻ functional group. bohrium.comrsc.org Their synthesis is often straightforward, typically involving the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. bohrium.comd-nb.info This method is known for its high efficiency and atom economy, often using water as a solvent, which aligns with the principles of green chemistry. mdpi.com Sodium octyldithiocarbamate is the sodium salt derived from the reaction of octylamine (B49996), a primary amine, and carbon disulfide.

The core of dithiocarbamate chemistry lies in their exceptional ability to act as chelating ligands, forming stable complexes with a vast array of transition metals, lanthanides, and p-block elements. bohrium.commdpi.commdpi.com They typically bind to metal centers in a bidentate fashion through their two sulfur atoms. researchgate.net This versatility has made dithiocarbamates a cornerstone in coordination chemistry. rsc.org The electronic properties of the resulting metal complexes can be fine-tuned by altering the substituent groups (R) on the nitrogen atom, which in the case of this compound is a single octyl group and a hydrogen atom. bohrium.com This ability to form stable metal complexes is central to their use in diverse applications, including the synthesis of metal sulfide (B99878) nanoparticles, where they can act as single-source precursors. mdpi.com

Significance of the Octyl Moiety in Dithiocarbamate Derivatives

The octyl group (C₈H₁₇) in this compound plays a crucial role in defining its physicochemical properties and, consequently, its applications. This long alkyl chain imparts significant lipophilicity or hydrophobicity to the molecule. This characteristic is particularly exploited in the field of mineral processing, where dithiocarbamates with long alkyl chains are used as collectors in froth flotation. nih.govresearchgate.net For instance, derivatives like N-[(3-hydroxyamino)-propoxy]-N-octyl dithiocarbamate have been investigated as selective collectors for minerals such as cassiterite. nih.gov The hydrophobic octyl tail enhances the adsorption of the collector onto the mineral surface, rendering it non-wettable and allowing it to be separated via air bubbles.

Beyond flotation, the length of the alkyl chain has been shown to influence the compound's performance in other areas. In lubrication technology, dithiocarbamate derivatives are studied as antiwear and friction-modifying additives in mineral oils. diva-portal.org The octyl group can influence the formation and stability of protective tribofilms on rubbing metal surfaces. diva-portal.org Furthermore, in biochemical research, the alkyl chain length can affect the inhibitory activity of dithiocarbamates against certain enzymes. A study on mushroom tyrosinase inhibition by n-alkyl dithiocarbamates demonstrated that the inhibitory potency was related to the length of the aliphatic tail (C4, C6, and C8). tandfonline.com The octyl derivative was found to be a potent inhibitor of the enzyme's activity. tandfonline.com The synthesis of platinum(II) and palladium(II) complexes with octyldithiocarbamate as a ligand has also been explored for potential antitumor activities, where the ligand structure is critical to the complex's interaction with biological molecules like DNA. nih.govresearchgate.net

Historical Trajectories and Emerging Research Foci in Dithiocarbamate Chemistry

The history of dithiocarbamates dates back over a century, with some of the earliest and most widespread applications being in agriculture, where they have been used as fungicides and pesticides since the 1930s. tandfonline.comresearchgate.netnih.gov Their utility also extends to industrial processes, such as rubber vulcanization. made-in-china.com While these traditional applications remain relevant, the focus of dithiocarbamate research has significantly expanded and evolved.

In recent decades, emerging research has repositioned dithiocarbamates at the forefront of several advanced scientific fields. tandfonline.comresearchgate.net A major area of development is in materials science, where dithiocarbamate complexes are extensively used as single-source precursors for the synthesis of well-defined metal sulfide nanoparticles and quantum dots. mdpi.commdpi.com This approach offers precise control over the stoichiometry and properties of the resulting nanomaterials.

The field of medicine has also seen a resurgence of interest in dithiocarbamates. tandfonline.comresearchgate.net Researchers are exploring their potential as anticancer agents, both as standalone compounds and as ligands in metal-based drugs designed to reduce the toxicity of agents like cisplatin. nih.govnih.gov Their ability to form stable complexes is also being leveraged in medical imaging. bohrium.comrsc.org

Furthermore, there is a growing trend towards developing more sustainable and efficient synthetic methodologies for dithiocarbamates. researchgate.netresearchgate.net This includes the development of multi-component reactions and catalyst-free synthesis conditions that enhance efficiency and reduce environmental impact, reflecting a broader shift towards green chemistry in the chemical sciences. mdpi.comtandfonline.com

Research Data on this compound and its Derivatives

The following tables summarize key experimental findings from research studies involving this compound and its direct derivatives.

Table 1: Synthesis and Properties of this compound

ParameterReported Value/MethodSource
Synthetic MethodSynthesized from octylamine and carbon disulfide. nih.gov
Yield75% nih.gov
Melting Point173°C nih.gov
Elemental Analysis (Calcd. for C₉H₁₈NS₂Na)C: 47.58% nih.gov
H: 7.93%
N: 6.17%
Elemental Analysis (Found)C: 47.64% nih.gov
H: 7.92%
N: 6.16%
Characteristic IR Bands (cm⁻¹)ν(N-CSS): 1491 nih.gov
ν(SCS): 930

Table 2: Research Applications and Findings for Octyl Dithiocarbamate Derivatives

Application AreaCompoundKey FindingSource
Enzyme InhibitionSodium n-octyldithiocarbamate (C₈H₁₇NHCS₂Na)Inhibitor of mushroom tyrosinase. Showed mixed inhibition for catecholase activity (Kᵢ = 28.1 μM). tandfonline.com
Showed competitive inhibition for cresolase activity (Kᵢ = 1.8 μM).
Coordination Chemistry[Pd(Oct-dtc)(bpy)]NO₃Synthesized as a water-soluble palladium(II) complex for investigation of its interaction with calf thymus DNA. nih.govresearchgate.net
Mineral FlotationN-[(3-hydroxyamino)-propoxy]-N-octyl dithiocarbamateInvestigated as a collector for the flotation of cassiterite. nih.gov
Lubricant AdditivesSodium N,N'-di-n-octyldithiocarbamateSynthesized and tested as an additive in mineral oil to evaluate antiwear and friction properties. diva-portal.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18NNaS2 B1613032 Sodium octyldithiocarbamate CAS No. 22889-65-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;N-octylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NS2.Na/c1-2-3-4-5-6-7-8-10-9(11)12;/h2-8H2,1H3,(H2,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZYTWXGHQLQRM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=S)[S-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NNaS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22889-65-2
Record name Sodium octyldithiocarbamate
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Record name Sodium octyldithiocarbamate
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Synthetic Methodologies and Reaction Pathways for Sodium Octyldithiocarbamate

Established Synthesis Routes

The primary and most well-established method for synthesizing sodium octyldithiocarbamate involves a one-pot reaction that is both efficient and relies on readily available starting materials. organic-chemistry.org

Amination-Carbon Disulfide Adduct Formation and Subsequent Salt Precipitation

The cornerstone of this compound synthesis is the reaction between octylamine (B49996), a primary amine, and carbon disulfide. This reaction proceeds in the presence of a base, typically sodium hydroxide (B78521), to yield the corresponding dithiocarbamate (B8719985) salt. google.comgoogle.com The process can be described as the nucleophilic addition of the amine to carbon disulfide, forming a dithiocarbamic acid intermediate, which is then deprotonated by the base to form the sodium salt. scirp.orgscielo.br

The general reaction is as follows:

RNH₂ + CS₂ + NaOH → RSC(=S)SNa + H₂O

Where R represents the octyl group.

This reaction is typically carried out in a suitable solvent, such as water or an alcohol/water mixture, and often at controlled temperatures to manage the exothermic nature of the reaction. google.comgoogle.com The resulting this compound, being a salt, can then be precipitated from the reaction mixture, often by cooling or by the addition of a non-solvent, and subsequently isolated through filtration. google.comtnsroindia.org.in

A typical laboratory-scale synthesis involves the slow addition of carbon disulfide to a stirred solution of octylamine and sodium hydroxide in water. google.com The reaction mixture is stirred for a period to ensure complete reaction, after which the product is isolated.

ReactantRole
OctylaminePrimary amine, source of the nitrogen and octyl group
Carbon DisulfideSource of the dithiocarbamate functional group
Sodium HydroxideBase to facilitate salt formation

Influences of Alkyl Chain Length on Synthetic Efficiency

The efficiency of dithiocarbamate synthesis can be influenced by the length of the alkyl chain on the amine. While specific quantitative data on the synthetic efficiency of this compound is not extensively detailed in the provided search results, general principles suggest that the properties of the amine, such as its basicity and steric hindrance, can play a role.

Research on other dithiocarbamate systems has shown a correlation between the carbon chain length and various physicochemical properties of the resulting compounds. nih.gov For instance, increasing the alkyl chain length can impact solubility and reactivity. nih.gov In the context of synthesis, a longer alkyl chain like the octyl group may influence the rate of reaction and the ease of product isolation due to changes in the solubility of both the reactant amine and the product salt in the reaction medium. Studies on related compounds have noted that longer alkyl chains can lead to a decrease in the self-diffusion coefficients of the molecules. nih.gov While not a direct measure of synthetic efficiency, this highlights how the alkyl chain length fundamentally affects molecular behavior, which can have downstream consequences on reaction kinetics and product workup.

Advanced Synthetic Strategies for Functionalized Derivatives

Building upon the fundamental synthesis of this compound, advanced strategies have been developed to create functionalized derivatives and complexes for a variety of specialized applications.

Design and Synthesis of Novel Dithiocarbamate Complexes for Specific Applications

Dithiocarbamate ligands, including octyldithiocarbamate, are known for their ability to form stable complexes with a wide range of transition metals. nih.govuj.ac.za This chelating ability is a key driver in the design and synthesis of novel dithiocarbamate complexes. The synthesis of these complexes typically involves the reaction of a sodium dithiocarbamate salt, such as this compound, with a metal salt in a suitable solvent. jocpr.comontosight.ai

For example, palladium(II) complexes have been synthesized by reacting palladium(II) nitrate (B79036) with a dithiocarbamate ligand and another coordinating ligand like 2,2'-bipyridine. ontosight.ai The resulting complexes exhibit specific geometric and electronic properties determined by the coordination environment around the metal center. ontosight.ai Similarly, gold(III) dithiocarbamate complexes have been synthesized with varying alkyl chain lengths to modulate their properties. nih.gov

The design of these complexes is often tailored for specific applications, which can range from catalysis to materials science. tnsroindia.org.innih.gov The choice of the metal and any additional ligands allows for the fine-tuning of the complex's properties.

Metal IonPotential Application of Complex
Palladium(II)Catalysis in organic synthesis
Gold(III)Medicinal applications
Manganese(II)Catalysis, materials science, bioinorganic chemistry
Iron(III)Catalysis, materials science, bioinorganic chemistry

Grafting Copolymerization and Cross-linking Approaches in Dithiocarbamate Synthesis

Dithiocarbamate functionalities can be incorporated into polymers through grafting copolymerization and cross-linking techniques, leading to materials with novel properties.

Grafting Copolymerization: This involves attaching dithiocarbamate groups onto a pre-existing polymer backbone. acs.orgepa.gov One method utilizes the photochemistry of an iniferter (a compound that acts as an initiator, transfer agent, and terminator) like benzyl (B1604629) N,N-diethyldithiocarbamate to graft various vinyl monomers onto a surface. acs.orgepa.gov This allows for the creation of microprocessed surfaces with specific chemical and physical properties. acs.orgepa.gov Another approach involves modifying a polymer, such as poly(vinyl chloride) (PVC), with sodium diethyl dithiocarbamate to create sites for subsequent grafting of other monomers. itu.edu.tr The dithiocarbamate group can also be introduced onto natural polymers like chitosan (B1678972) to facilitate the grafting of monomers with high efficiency. mdpi.org

Cross-linking Approaches: Dithiocarbamates can also be used to create cross-linked polymer networks. Carbon disulfide can react with amino groups on proteins to form dithiocarbamates, which can then undergo oxidative coupling to form disulfide cross-links. nih.gov In another strategy, polymerizable dithiocarbamates can be synthesized and then polymerized to form a linear polymer. Subsequent UV irradiation can cleave the C-S bond, leading to the formation of S-S cross-links between polymer chains. core.ac.uk Furthermore, the reaction of amino-functionalized polysiloxanes with carbon disulfide leads to the formation of ammonium (B1175870) dithiocarbamate cross-links, which can reversibly alter the material's properties. georgetown.edu These cross-linking methods are valuable for creating materials with tunable thermal, rheological, and adhesive properties. georgetown.edu

Coordination Chemistry and Metal Complexation Dynamics of Sodium Octyldithiocarbamate

Ligand Characteristics and Coordination Modes

The coordination behavior of the octyldithiocarbamate ligand is dictated by the electronic and steric properties of its dithiocarbamate (B8719985) moiety.

The dithiocarbamate ligand is well-known for its ability to act as a flexible ligand, capable of coordinating to metal ions in either a bidentate or a monodentate fashion. nih.govresearchgate.net In its most common coordination mode, the two sulfur atoms of the dithiocarbamate group bind to a single metal center, forming a stable four-membered chelate ring. libretexts.org This bidentate chelation is a prevalent feature in the coordination chemistry of dithiocarbamates. libretexts.orgontosight.ai

The primary donor atoms responsible for the chelating ability of octyldithiocarbamate are the two sulfur atoms of the dithiocarbamate group. nih.govnih.gov The presence of lone pairs of electrons on these sulfur atoms makes them effective nucleophiles for coordinating with metal ions. nih.gov The formation of a chelate ring with the metal enhances the stability of the resulting complex, an observation known as the chelate effect.

Complexation with Transition Metals

Dithiocarbamate ligands, including by extension octyldithiocarbamate, readily form stable complexes with a wide variety of transition metals. nih.gov This reactivity is a cornerstone of their application in various chemical processes.

The metal complexes of dithiocarbamates can adopt various structural architectures. epa.gov The specific geometry is influenced by the coordination number of the metal ion and the steric and electronic properties of the dithiocarbamate ligand. Common geometries for transition metal dithiocarbamate complexes include square planar, tetrahedral, and octahedral. nih.gov For instance, palladium(II) complexes with dithiocarbamate ligands often exhibit a square planar geometry. ontosight.ai The variation of substituents on the nitrogen atom can lead to different intermolecular interactions and, consequently, diverse structural arrangements in the solid state. science.govepa.gov The presence of a bulky substituent like the octyl group in sodium octyldithiocarbamate may prevent supramolecular aggregation through secondary metal-sulfur interactions. science.gov

The type of metal ion and its oxidation state have a profound influence on the resulting coordination geometry of the complex. nih.govnumberanalytics.com Transition metals, with their partially filled d-orbitals, can accommodate different coordination numbers and geometries. bccampus.ca The ligand field strength and the electronic configuration of the metal ion are key determinants of the preferred geometry. nih.govnumberanalytics.com For example, the geometry of a complex can be influenced by whether the metal ion favors a specific arrangement to maximize its ligand field stabilization energy. nih.gov Dithiocarbamates are known to stabilize metals in various oxidation states. nih.gov The ability of the ligand to form stable complexes irrespective of the metal's oxidation state is a significant characteristic. nih.gov

Table 1: Common Coordination Geometries of Transition Metal Dithiocarbamate Complexes

Coordination GeometryTypical Metal IonsCoordination Number
Square PlanarPd(II), Pt(II), Ni(II)4
TetrahedralZn(II), Cd(II), Cu(I)4
OctahedralCo(III), Fe(III), Cr(III)6

This table provides a generalized overview and the actual geometry can vary based on specific reaction conditions and the nature of the dithiocarbamate ligand.

Interaction with Alkali Metals and Supramolecular Assembly

Alkali metals, such as the sodium ion in this compound, are highly reactive elements that typically form ionic compounds. uobabylon.edu.iqwikipedia.orgstanford.edu In the solid state, the sodium ion would be ionically bonded to the negatively charged octyldithiocarbamate anion. The interaction of dithiocarbamate ligands with alkali metals can also play a role in the formation of more complex supramolecular assemblies. rsc.org For instance, the size of the alkali metal ion can influence the structural motifs of coordination polymers involving dithiocarbamate ligands. rsc.org

Supramolecular assembly refers to the organization of molecules into larger, well-defined structures through non-covalent interactions. csbsju.edursc.org In the context of dithiocarbamate complexes, these assemblies can be driven by forces such as hydrogen bonding or van der Waals interactions. csbsju.edu The long octyl chains of this compound can participate in van der Waals interactions, potentially leading to the formation of layered or other organized solid-state structures.

Investigations into Sodium-Dithiocarbamate Ionic and Supramolecular Interactions

In the solid state, and in non-polar solvents, these ions would likely form ion pairs or larger aggregates. The dithiocarbamate ligand, with its two sulfur atoms, is a potent chelator for many metal ions. nih.gov However, with alkali metals like sodium, the bonding is expected to be less covalent and more ionic in character.

Supramolecular structures in related sodium dithiocarbamate compounds are often governed by a combination of ionic interactions, hydrogen bonding (especially in the presence of water or other protic molecules), and other weak intermolecular forces. nih.govnih.gov For instance, in hydrated sodium heterocyclic dithiocarbamate, the supramolecular architecture is dictated by interactions involving the dithiocarbamate anion, the sodium cation, and both coordinated and uncoordinated water molecules, leading to the formation of linear polymeric chains. nih.govnih.govnih.gov The bulky organic substituents on the dithiocarbamate can also play a significant role in directing the formation of these higher-order structures. nih.gov

Role of Hydration and Water Molecules in Alkali Metal Coordination Environment

Specific studies on the role of hydration in the coordination environment of this compound have not been identified in the available literature. However, extensive research on other hydrated sodium dithiocarbamate salts provides significant insight into the expected behavior.

Water molecules are known to play a crucial role in the coordination sphere of sodium ions in these types of compounds. nih.gov The sodium cation, being a hard Lewis acid, readily coordinates with the hard Lewis base of the oxygen atom in water molecules. It is common for sodium ions in crystalline dithiocarbamate salts to be surrounded by multiple water molecules, forming a hydrated sodium cation complex, such as [Na(H₂O)ₙ]⁺. nih.gov The number of water molecules (n) and the resulting coordination geometry can vary. For example, in the crystal structure of hydrated sodium 1,2,3,4-tetrahydroquinolinedithiocarbamate, the sodium ion is coordinated to three water molecules. nih.govnih.govnih.gov In other similar structures, the sodium ion can be octahedrally coordinated by six water molecules.

Due to the lack of specific experimental data for this compound, a data table for this compound cannot be generated. For illustrative purposes, the following table presents crystallographic data for a related compound, the hydrated sodium salt of 1,2,3,4-tetrahydroquinolinedithiocarbamate. nih.govnih.govnih.gov

Table 1: Selected Crystallographic Data for a Related Hydrated Sodium Dithiocarbamate Salt

Parameter Value
Compound Na(H₂O)₃⁺(thqdtc)⁻ • H₂O
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.4297(4)
b (Å) 6.1534(2)
c (Å) 17.6701(4)
β (°) 108.7340(10)
Volume (ų) 1485.83(7)

Data sourced from Srinivasan N, Thirumaran S. (2024). nih.govnih.govnih.gov

Theoretical and Computational Chemistry Investigations of Sodium Octyldithiocarbamate Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of the octyldithiocarbamate molecule. These calculations provide a detailed picture of electron distribution and its influence on chemical reactivity.

Density Functional Theory (DFT) has become an invaluable tool for investigating the mechanisms of chemical reactions involving dithiocarbamates. mdpi.comrsc.org By calculating the potential energy surface of a reaction, DFT allows researchers to identify transition states, intermediates, and determine activation energies, thereby constructing a detailed step-by-step pathway for a given chemical transformation. researchgate.netpku.edu.cn For instance, in the context of dithiocarbamate (B8719985) interactions with metal ions, DFT calculations can elucidate the formation of complexes by determining the stable structures and dissociation energies. researchgate.net

Studies on related dithiocarbamate systems have demonstrated the power of this approach. For example, DFT-based calculations have been used to investigate the chemical reaction between sodium diethyldithiocarbamate (B1195824) and transition metals like chromium, successfully determining the stable structures of the resulting complexes and their dissociation energies. researchgate.net The methodology involves modeling reactants, possible intermediates, transition states, and products. The calculated energy differences between these states reveal the thermodynamic and kinetic feasibility of different reaction pathways. rsc.orgpku.edu.cn This approach allows for the verification of proposed mechanisms, such as whether a reaction proceeds through a concerted or a stepwise process. pku.edu.cn

DFT Application Area Insights Gained Typical Computational Outputs
Complex Formation Elucidation of stable geometries of metal-dithiocarbamate complexes.Optimized molecular structures, bond lengths, and angles.
Reaction Pathways Identification of stepwise vs. concerted mechanisms.Potential energy surfaces, transition state geometries.
Thermodynamics Prediction of reaction favorability.Dissociation energies, reaction enthalpies.
Kinetics Estimation of reaction rates.Activation energy barriers.

The chemical behavior of the dithiocarbamate group (NCS2-) is governed by its unique electronic structure. A key feature is the delocalization of the lone pair of electrons from the nitrogen atom across the "thioureide" C-N bond and the two C-S bonds. nih.govnih.govmdpi.com This electron delocalization can be represented by several resonance forms, with a significant contribution from the form that imparts a double-bond character to the C-N bond. nih.govmdpi.com

This resonance has several important consequences:

Planarity: The delocalization forces the NCS2 group into a planar geometry.

Bond Character: The C-N bond is shorter and stronger than a typical single bond, exhibiting partial double-bond character. This is often observed spectroscopically as a high-frequency stretching vibration. mdpi.com

Chelating Ability: The negative charge is delocalized over the two sulfur atoms, making dithiocarbamates excellent bidentate chelating ligands for a wide range of metals. nih.gov

Quantum chemical calculations can quantify these effects. By analyzing the calculated molecular orbitals and electron density maps, researchers can visualize the electron distribution. The calculated bond orders can confirm the partial double-bond character of the C-N bond and the delocalization within the S-C-S fragment. These electronic properties are crucial for the function of sodium octyldithiocarbamate as a collector in flotation or as a ligand in complex formation.

Molecular Dynamics Simulations of Interfacial Phenomena

While quantum mechanics is ideal for studying the electronic details of single molecules or small complexes, molecular dynamics (MD) simulations are better suited for exploring the behavior of larger systems over time. nih.gov MD is particularly powerful for investigating interfacial phenomena, such as how this compound molecules behave at the boundary between a solid mineral and a liquid solution. nih.govub.edudntb.gov.ua

In mineral processing, the effectiveness of this compound as a flotation collector depends on its ability to selectively adsorb onto the surface of target minerals, rendering them hydrophobic. MD simulations can model this process at the atomic level. researchgate.net By constructing a virtual system containing a mineral surface (e.g., pyrite (B73398), sphalerite), water molecules, and dithiocarbamate ions, simulations can track the movement and interactions of each component over time.

DFT calculations on simpler, related dithiocarbamates provide foundational data for these larger simulations. For example, studies on diethyldithiocarbamate (DDTC) have calculated the adsorption energies on various mineral surfaces. mdpi.com These calculations show that the interaction is not uniform across all minerals. DDTC exhibits strong chemical adsorption (chemisorption) on pyrite, indicated by a high negative adsorption energy and the formation of chemical bonds between the sulfur atoms of the dithiocarbamate and the iron atoms on the mineral surface. mdpi.com In contrast, its adsorption on other minerals may be weaker. mdpi.com This selectivity is the basis for its function in flotation.

The following table summarizes DFT-calculated adsorption energies for diethyldithiocarbamate on different mineral surfaces, which serve as a model for the behavior of this compound.

Mineral Formula Adsorption Energy (kJ/mol) Type of Interaction
PyriteFeS2-195.64Strong Chemisorption
Lead SulfatePbSO4-81.05Chemisorption
SphaleriteZnS-42.57Weak Chemisorption

Data sourced from studies on diethyldithiocarbamate, a close structural analog. mdpi.com

MD simulations build on these insights, modeling the dynamic process of how the octyldithiocarbamate ions approach the surface, displace water molecules, and arrange themselves to form a hydrophobic layer. researchgate.net

In lubrication, certain dithiocarbamates are used as additives to reduce friction and wear between moving surfaces. They function by decomposing under the high pressure and temperature at contact points to form a protective surface layer known as a tribofilm. researchgate.netescholarship.orgnih.gov Simulating this complex mechanochemical process requires sophisticated computational methods, such as hybrid quantum chemical/classical molecular dynamics. researchgate.net

This hybrid approach uses quantum mechanics to accurately describe the bond-breaking and bond-forming events of the dithiocarbamate molecule, while the larger environment (like the metal surfaces) is modeled using less computationally expensive classical mechanics. researchgate.net Simulations of molybdenum dithiocarbamate (MoDTC), a common friction modifier, have provided detailed insights into this process. researchgate.net

The key steps revealed by such simulations include:

Adsorption: The dithiocarbamate molecule first adsorbs onto the nascent metal surface. researchgate.net

Decomposition: Under the shear stress of friction, specific bonds within the molecule are elongated and eventually break. The metal surface itself can act as a catalyst in this decomposition. researchgate.net

Film Formation: The decomposition products, such as molybdenum disulfide (MoS2) in the case of MoDTC, form a layered, low-shear-strength film on the surface that significantly reduces friction. researchgate.netresearchgate.net

These simulations successfully model the tribochemical reaction dynamics and reveal how factors like friction and the nature of the surface influence the chemical reactions that lead to the formation of a protective tribofilm. researchgate.net

Advanced Computational Approaches in Dithiocarbamate Design

Beyond analyzing existing compounds, computational chemistry is increasingly used to design new dithiocarbamate derivatives with tailored properties. nih.govtaylorandfrancis.com This field, often referred to as computer-aided drug design (CADD) in the pharmaceutical context, encompasses a range of techniques applicable to materials science. taylorandfrancis.com The goal is to predict the properties of a molecule before it is synthesized, saving significant time and resources.

Modern approaches can be broadly categorized as structure-based and ligand-based design. taylorandfrancis.com

Structure-Based Design: If the three-dimensional structure of a target is known (e.g., the active site of an enzyme or a specific binding site on a mineral surface), computational tools can be used to design a dithiocarbamate molecule that fits perfectly into that site. This involves techniques like molecular docking and de novo design, where a molecule is built atom-by-atom within the binding site.

Ligand-Based Design: When the structure of the target is unknown, a library of known active dithiocarbamates can be used as a template. Quantitative structure-activity relationship (QSAR) models are built to correlate specific molecular features with desired properties (e.g., flotation efficiency, friction reduction). These models can then be used to screen virtual libraries of thousands of candidate molecules to identify the most promising ones.

The rise of artificial intelligence (AI) and machine learning is further accelerating this process. taylorandfrancis.com AI models can be trained on large datasets of chemical structures and their experimental properties to learn complex relationships and predict the performance of novel dithiocarbamate designs with increasing accuracy. taylorandfrancis.com These advanced computational strategies provide a powerful roadmap for developing next-generation dithiocarbamates for specialized applications. mdpi.com

Ab Initio Molecular Dynamics for Mechanistic Understanding

Ab initio molecular dynamics (AIMD) is a computational method that simulates the time evolution of a system of atoms and molecules by calculating the forces on the atoms from first principles, i.e., by solving the electronic structure problem at each time step. This approach is particularly valuable for understanding reaction mechanisms, molecular interactions, and dynamic processes where bond breaking and formation are involved.

In the context of dithiocarbamates, AIMD can be employed to elucidate complex chemical processes. For instance, studies on related metal dithiocarbamate complexes have utilized ab initio simulations to characterize their structures and behavior in different environments, such as in lubricant mixtures. acs.org By simulating the dynamic interactions between the dithiocarbamate and other molecules, researchers can gain a fundamental understanding of their mechanism of action. acs.org

For this compound, an AIMD simulation could model its behavior in an aqueous solution or at an interface. This would provide detailed information about the solvation structure around the dithiocarbamate headgroup and the hydrophobic interactions of the octyl chain. Furthermore, AIMD could be used to study the decomposition pathways of this compound under various conditions, which is crucial for understanding its stability and reactivity.

The following table outlines a hypothetical AIMD simulation setup for studying the hydrolysis of the dithiocarbamate moiety in this compound.

Simulation Parameter Value/Setting
System Composition1 this compound, 200 Water Molecules
Simulation Box Size18 Å x 18 Å x 18 Å
EnsembleNVT (Canonical)
Temperature300 K
Time Step0.5 fs
Total Simulation Time20 ps
Quantum Chemistry MethodDensity Functional Theory (DFT)
Exchange-Correlation FunctionalB3LYP
Basis Set6-31G*

Such simulations could track the atomic positions over time, revealing the elementary steps of the hydrolysis reaction, including the approach of water molecules, the breaking of the C-S bond, and the formation of new chemical species.

Computational Screening for Novel Dithiocarbamate Architectures with Enhanced Properties

Computational screening is a powerful strategy for discovering new molecules with desired properties, thereby accelerating the research and development process. This approach involves creating a virtual library of candidate molecules and using computational methods to predict their properties and activities. For dithiocarbamates, computational screening can be used to design new architectures with enhanced biological activity, improved material properties, or specific functionalities.

One application of computational screening is in drug discovery. For example, novel dithiocarbamate compounds have been designed and evaluated as potential therapeutic agents. nih.gov In such studies, molecular docking simulations are often used to predict how different dithiocarbamate derivatives bind to a biological target, such as an enzyme or a receptor. nih.govnih.gov The binding affinity and binding mode of the molecules can be used to rank the candidates and prioritize them for synthesis and experimental testing. nih.gov

Another area where computational screening is valuable is in the design of new materials. The architecture of a dithiocarbamate molecule can significantly influence its properties and its performance in a particular application. rsc.org By systematically modifying the structure of the dithiocarbamate and calculating the resulting properties, it is possible to identify novel architectures with, for example, improved thermal stability, enhanced chelating ability for heavy metals, or specific optical properties. rsc.org

The following table presents a hypothetical example of a computational screening study aimed at identifying dithiocarbamate derivatives with high affinity for a specific metal ion.

Dithiocarbamate Derivative Modification Predicted Binding Energy (kcal/mol) Predicted Selectivity
This compound--25.3Moderate
Derivative AAddition of a hydroxyl group to the octyl chain-28.1High
Derivative BReplacement of the octyl chain with a benzyl (B1604629) group-22.5Low
Derivative CIntroduction of a second dithiocarbamate group-35.7Very High
Derivative DCyclization of the alkyl chain-26.8Moderate

In this example, the computational screening suggests that Derivative C, with a second dithiocarbamate group, would have the highest binding energy and selectivity for the target metal ion. This information can then be used to guide the synthesis of the most promising candidates for experimental validation.

Advanced Applications of Sodium Octyldithiocarbamate in Scientific and Industrial Processes

Research in Flotation Reagent Design and Performance

Sodium octyldithiocarbamate belongs to the dithiocarbamate (B8719985) class of compounds, which are widely utilized as collector reagents in the froth flotation process for the beneficiation of mineral ores. researchgate.netgoogle.com These chemical reagents are crucial for selectively modifying mineral surfaces to enhance their hydrophobicity, facilitating their attachment to air bubbles and subsequent recovery. cnlitereagent.com The effectiveness of a collector is determined by its ability to adsorb onto the target mineral surface and render it water-repellent, a role for which the molecular structure of dithiocarbamates is particularly well-suited. researchgate.net

The optimization of collector suites is a key area of research aimed at maximizing the recovery of valuable minerals from complex and often low-grade ores. min-eng.com Studies have shown that using a blend of collectors can yield synergistic effects, enhancing flotation performance beyond what can be achieved with a single reagent. min-eng.com Dithiocarbamates (DTCs) are often used as secondary collectors alongside primary collectors like xanthates. researchgate.net This co-blending strategy can lead to improved recovery rates and faster flotation kinetics. min-eng.comresearchgate.net

Research into optimizing collector blends has demonstrated that specific ratios of reagents can significantly impact mineral recovery. For instance, in the flotation of platinum group metals (PGMs) from UG2 ore, blends of Sodium n-propyl xanthate (SNPX) with DTC have been shown to improve recovery. researchgate.net Similarly, experiments on copper ores have investigated the blending of Sodium Isobutyl Xanthate (SIBX) with DTC, identifying optimal proportions for maximizing copper recovery. min-eng.com The rationale behind this approach is that the different collectors may have complementary adsorption mechanisms or strengths, leading to a more robust and efficient flotation process. min-eng.com

Table 1: Effect of Collector Blends on Mineral Recovery
Primary CollectorCo-CollectorBlend Ratio (Primary:Co-Collector)Target MineralObserved Improvement in RecoverySource
Sodium Isobutyl Xanthate (SIBX)Dithiocarbamate (DTC)90:10CopperImproved cumulative recovery rate over single collector use. min-eng.com
Sodium n-propyl xanthate (SNPX)Dithiocarbamate (DTC)Not SpecifiedPGM + GoldRecovery increased from 81% to 86% without compromising grade. researchgate.net
Potassium Butyl XanthateSodium 1,3-propanebis(dithiocarbamate)Not SpecifiedGoldAchieved an extraction efficiency of 80.51% from gold-bearing sulfide (B99878) ores. researchgate.net

The function of a collector like this compound hinges on its ability to adsorb at the solid-liquid interface of mineral particles, thereby increasing the surface's hydrophobicity. nih.gov This process is governed by complex chemical and physical interactions. Dithiocarbamates are known to act as chelating agents, forming stable complexes with metal ions present on the surface of sulfide minerals. nih.gov This interaction is often a form of strong chemisorption, where a chemical bond is formed between the dithiocarbamate molecule and the mineral. mdpi.compreprints.org

Density Functional Theory (DFT) calculations have been employed to investigate the adsorption mechanisms at a molecular level. mdpi.comresearchgate.net These studies reveal that the dithiocarbamate group can anchor onto the mineral surface, while the hydrophobic octyl group is oriented outwards into the aqueous phase. nih.gov This orientation is critical for repelling water molecules and promoting the attachment of the mineral particle to air bubbles. nih.gov

The strength of this adsorption can vary significantly depending on the mineral. For instance, studies on diethyldithiocarbamate (B1195824) (DDTC) showed strong chemical bonding on pyrite (B73398) but weaker physical bonding on minerals like sphalerite and lead sulfate. mdpi.compreprints.org This selectivity is fundamental to the separation of different minerals in an ore. mdpi.com The adsorption process improves the contact angle and surface hydrophobicity of the target mineral, which is a direct measure of its floatability. nih.gov

Table 2: Adsorption Characteristics of Dithiocarbamates on Mineral Surfaces
Dithiocarbamate CompoundMineral SurfaceAdsorption Energy (kJ/mol)Bonding TypeSource
Diethyldithiocarbamate (DDTC)Pyrite (FeS₂)Not SpecifiedStrong (Chemical Bonding) mdpi.compreprints.org
Diethyldithiocarbamate (DDTC)Sphalerite (ZnS)-42.57Weak (Physical Bonding) / Chemisorption mdpi.compreprints.org
Diethyldithiocarbamate (DDTC)Lead Sulfate (PbSO₄)-81.05Weak (Physical Bonding) / Chemisorption mdpi.compreprints.org
N-[(3-hydroxyamino)-propoxy]-N-octyl dithiocarbamate (OAHD)BastnaesiteNot SpecifiedStrong Chemisorption nih.gov

The relationship between the molecular structure of a collector and its flotation performance is a critical area of study for designing more efficient and selective reagents. researchgate.net For dithiocarbamates, the nature of the alkyl group (the "octyl" group in this compound) plays a significant role in its hydrophobic character and collecting power. researchgate.net Generally, a longer hydrocarbon chain increases the hydrophobicity of the collector, which can lead to stronger collection but potentially lower selectivity.

Theoretical studies have established a clear order of reactivity and binding ability for various thiol collectors, with dithiocarbamates showing greater reactivity than xanthates and dithiophosphates. scholaris.ca This intrinsic reactivity is linked to the electronic structure of the collector molecule. scholaris.ca Furthermore, the introduction of different functional groups into the dithiocarbamate molecule can be used to tailor its properties. For example, introducing a hydroxyl group can provide additional sites for interaction with metal ions, potentially forming more stable chelates and enhancing adsorption. researchgate.net These structure-activity relationship studies, often aided by DFT calculations, allow for the rational design of novel collectors with superior performance for specific mineral separations. researchgate.net

Investigations in Tribological System Enhancement

Dithiocarbamates, particularly metal complexes of these ligands, are recognized for their significant role in enhancing the performance of tribological systems. They are widely used as multifunctional additives in lubricating oils, where they function to reduce friction and protect surfaces from wear. nih.govtribonet.org

Under the high pressure and temperature conditions found at the interface of moving parts, dithiocarbamate additives undergo tribochemical reactions to form a protective surface film, often called a tribofilm. researchgate.netnih.gov This film acts as a sacrificial layer, preventing direct metal-to-metal contact and thereby reducing adhesion and wear. nih.gov

A well-studied example is molybdenum dithiocarbamate (MoDTC), which is known to decompose in the contact zone to form nanosheets of molybdenum disulfide (MoS₂). researchgate.net MoS₂ has a layered lattice structure that provides a very low coefficient of friction, significantly improving the lubricity of the oil. researchgate.net Raman spectroscopy and atomic force microscopy have been used to confirm the presence of these MoS₂ nanocrystals within the wear scars of lubricated contacts. researchgate.net These protective films are not uniform; they tend to form on the high points or asperities of the rubbing surfaces, which are the areas of most intense contact. researchgate.net Similar mechanisms are proposed for other metal dithiocarbamates, where the tribochemical reaction leads to the formation of metal sulfides and phosphates that constitute the protective layer. tribonet.org

The development of advanced lubricant formulations involves the careful selection and combination of various additives to achieve desired performance characteristics. Dithiocarbamates are valuable components in these formulations due to their multifunctional nature. vanderbiltworldwide.comvanderbiltchemicals.com Ashless dithiocarbamates, for example, can provide extreme pressure (EP), antiwear, and antioxidant properties simultaneously. kingindustries.com

These additives are often used in combination with other friction modifiers and antiwear agents to achieve synergistic effects. kingindustries.com For instance, molybdenum-based dithiocarbamates can be combined with other additives to enhance friction reduction and improve oxidation control. vanderbiltworldwide.com The goal is to create a balanced formulation that protects engine and machinery components under a wide range of operating conditions, from start-up to high-load situations. kingindustries.com The development of these formulations is an ongoing process, driven by the need for improved fuel economy, lower emissions, and longer equipment life. vanderbiltworldwide.com

Table 3: Dithiocarbamate-Based Lubricant Additives and Their Functions
Additive TypeExample Compound/Product NamePrimary Function(s)Source
Molybdenum DithiocarbamateMOLYVAN® 3000Friction Reducer, Antiwear, Antioxidant vanderbiltworldwide.comvanderbiltchemicals.com
Molybdenum DithiocarbamateMOLYVAN® LFriction Reducer, Antioxidant, Antiwear, Extreme Pressure (EP) Agent vanderbiltworldwide.com
Ashless DithiocarbamateNA-LUBE ADTCExtreme Pressure (EP), Antiwear, Antioxidant kingindustries.com
Zinc Dialkyl Dithiophosphate (related class)ZDDPAntiwear, Antioxidant tribonet.org

Tribochemical Transformations and Surface Chemistry at Sliding Interfaces

In the field of tribology, dithiocarbamates, including structurally similar compounds to this compound, are recognized for their role as antiwear and friction-modifying additives in lubricants. At the interface between two sliding surfaces, intense localized pressure and friction-induced heat trigger tribochemical reactions. These are chemical processes activated by mechanical energy, leading to the transformation of the lubricant additives and the formation of a protective surface layer known as a tribofilm.

When dithiocarbamate-containing lubricants are subjected to these conditions, the molecules decompose. The resulting chemical species then react with the metal surface, typically iron or steel, to form a durable, low-friction film. This sacrificial layer is composed of metal sulfides and other complex organometallic compounds. The tribofilm acts as a barrier, preventing direct metal-to-metal contact between surface asperities (microscopic high points), which significantly reduces adhesion, scuffing, and wear. The formation of this film is a dynamic process of continuous generation and removal, ensuring consistent protection under boundary lubrication regimes where the full lubricant film is insufficient to separate the surfaces. Research has shown that the rate of tribofilm formation and its effectiveness are influenced by factors such as temperature, load, and sliding speed.

Research in Environmental Remediation Technologies

The strong metal-binding capability of the dithiocarbamate group is leveraged in environmental science for the critical task of removing toxic heavy metals from contaminated water sources.

This compound and related dithiocarbamates function as powerful chelating agents for heavy metal sequestration. The two sulfur atoms in the dithiocarbamate moiety act as a bidentate ligand, readily donating lone pairs of electrons to form strong, stable coordinate bonds with various divalent and trivalent metal ions. This process, known as chelation, results in the formation of insoluble organometallic complexes.

When a dithiocarbamate solution is introduced into wastewater containing dissolved heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺), it rapidly complexes with these ions. The resulting metal-dithiocarbamate precipitates can then be effectively removed from the water through standard physical separation techniques like sedimentation and filtration. Studies have demonstrated high removal efficiencies, often exceeding 90%, for a range of toxic metals from industrial effluents. The stability of these complexes across a range of pH values makes this a robust method for environmental remediation.

Table 1: Examples of Heavy Metal Removal Using Dithiocarbamate-Based Chelating Agents This table is interactive and can be sorted by clicking on the column headers.

Dithiocarbamate Derivative Target Metals Matrix Reported Removal Efficiency / Adsorption Capacity
Dithiocarbamate-modified coal Ni(II) Aqueous Solution 82.37 mg/g
Poly-sodium/ammonium (B1175870) dithiocarbamate Zn(II), Ni(II), Cu(II) Electroplating Wastewater 226-246 mg/g
Sodium diethyldithiocarbamate Zn(II), Pb(II), Ni(II), Mn(II), Fe(II), Cu(II), Cd(II) Water Sample >90%
Dithiocarbamate-grafted polymer Pb(II), Cu(II), Cd(II) Wastewater >90% within 40 min

Data sourced from a comprehensive review on dithiocarbamate applications.

The same chelation principle that enables heavy metal removal is also applied in analytical chemistry for the concentration and subsequent determination of trace elements. In many environmental and biological samples, the concentration of metal ions is too low for direct measurement by analytical instruments. Dithiocarbamates are used as pre-concentration agents to overcome this limitation.

In a typical procedure, the sample is treated with a dithiocarbamate reagent, which selectively complexes with the target metal ions. These complexes are then extracted from the large volume of the initial sample into a much smaller volume of an organic solvent or onto a solid-phase extraction (SPE) material. This process effectively increases the concentration of the metal to a level detectable by techniques such as Flame Atomic Absorption Spectrometry (FAAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This methodology is crucial for monitoring environmental quality and assessing toxic metal exposure.

Table 2: Use of Dithiocarbamates in the Analytical Determination of Trace Elements This table is interactive and can be sorted by clicking on the column headers.

Dithiocarbamate Reagent Target Elements Analytical Method Limit of Detection (LOD)
Pyrrolidine (B122466) dithiocarbamate Ni(II), Cr(VI), Co(II), Hg(II) Liquid-liquid micro-extraction 0.011–2.0 µg L⁻¹
Ammonium pyrrolidine dithiocarbamate As(III) Solid Phase Extraction (SPE) 0.01 μg L⁻¹
Sodium diethyl dithiocarbamate Cd(II), Pb(II) SPE / FAAS 0.30 μg L⁻¹
Dithiocarbamate-functionalized magnetite Hg(II) Atomic absorption spectrometry 1.8 ng L⁻¹

Data compiled from a review on dithiocarbamate applications.

Catalytic Applications in Organic Synthesis and Materials Science

The interaction of dithiocarbamates with transition metals also gives rise to complexes that can serve as catalysts or as precursors for advanced materials.

Metal-dithiocarbamate complexes have been developed and utilized as catalysts in specific organic reactions. For example, gold nanoparticles functionalized with magnetic dithiocarbamate have been employed as effective catalysts for A³ coupling reactions, a key method for synthesizing propargylamines. The dithiocarbamate ligand plays a crucial role in stabilizing the metal nanoparticle, which is the active catalytic site. The reaction mechanism involves the activation of a C-H bond, facilitated by the metal complex. Furthermore, nickel dithiocarbamate compounds have been used as catalysts to enhance the surface properties of carbon fibers, which in turn are used as catalysts in photopolymerization processes. These applications demonstrate the potential of tuning the electronic and steric properties of dithiocarbamate ligands to develop highly specific and efficient catalysts.

A significant application of dithiocarbamates in materials science is their use as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. An SSP is a molecule that contains all the necessary elements for the final material—in this case, both the metal and the sulfur are present in the metal-dithiocarbamate complex in a predefined stoichiometric ratio.

By heating the metal-dithiocarbamate complex in a high-boiling-point solvent, a process known as thermolysis, the complex decomposes in a controlled manner. This decomposition breaks the bonds within the ligand, releasing the metal and sulfur atoms, which then nucleate and grow into crystalline metal sulfide nanoparticles (e.g., CdS, ZnS, PbS). The organic components of the precursor are volatilized and removed. Researchers can precisely control the size, shape (e.g., nanospheres, nanorods, nanowires), and crystal phase of the resulting nanoparticles by carefully selecting the specific dithiocarbamate precursor, the reaction temperature, and the capping agents or surfactants used in the synthesis. This method is highly valued for its simplicity and its ability to produce high-quality, uniform nanomaterials with tunable properties for applications in electronics and optoelectronics.

Role in Polymerization and Carbon Fiber Modification Processes

Dithiocarbamates are a class of compounds that have found a significant role in polymer chemistry, particularly in the realm of controlled radical polymerization. Specifically, they can function as chain transfer agents in a process known as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netsigmaaldrich.comcmu.edu This technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. cmu.edunih.gov The effectiveness of a dithiocarbamate as a RAFT agent is, however, highly dependent on the electronic properties of the nitrogen atom's substituents. cmu.eduacs.org

Research has shown that for a dithiocarbamate to be an effective RAFT agent, the lone pair of electrons on the nitrogen atom should be less available for donation into the thiocarbonyl group. This is typically achieved when the nitrogen is part of an aromatic system, such as in pyrrole (B145914) or imidazole (B134444) derivatives. cmu.eduacs.org In contrast, simple N,N-dialkyldithiocarbamates are generally considered ineffective as RAFT agents for controlling the polymerization of common monomers like styrene (B11656) and acrylates under thermal conditions. cmu.eduacs.org These less effective dithiocarbamates are sometimes referred to as "photoiniferters," as they may have some utility in polymerization initiated by light. cmu.edu

Dithiocarbamates are particularly noted for their ability to control the polymerization of so-called "less-activated monomers" (LAMs), such as vinyl acetate (B1210297) and N-vinylpyrrolidone. sigmaaldrich.com More reactive RAFT agents, like dithioesters, are typically required for "more-activated monomers" (MAMs) like acrylates and styrenes. sigmaaldrich.com There has been development in "switchable" dithiocarbamate RAFT agents that can be protonated to change their reactivity and control the polymerization of both MAMs and LAMs. sigmaaldrich.com

Regarding the application of this compound in carbon fiber modification, there is a lack of specific information in the available scientific literature. While various surface modification techniques for carbon fibers exist to improve their adhesion to polymer matrices in composites, the use of dithiocarbamates for this purpose is not a widely documented method. nih.govresearchgate.netpreprints.org Modifications of other forms of carbon, such as activated carbon, with dithiocarbamates have been explored for applications like heavy metal removal. rsc.org

Enzyme Inhibition Studies

Sodium n-alkyl dithiocarbamates have been a subject of investigation in the field of enzyme kinetics, particularly as inhibitors of mushroom tyrosinase (MT). This enzyme is a copper-containing oxidase that plays a crucial role in the browning of fruits and vegetables and in melanogenesis in mammals. The inhibitory effects of these compounds are of interest for potential applications in food preservation and medicine.

Studies on the inhibition of mushroom tyrosinase by a series of n-alkyl dithiocarbamates, including this compound (referred to as compound III in a key study), have provided detailed insights into their mechanism of action. researchgate.netsigmaaldrich.com These compounds were synthesized and their inhibitory effects on both the cresolase (monophenolase) and catecholase (diphenolase) activities of the enzyme were examined. researchgate.netsigmaaldrich.com

The kinetic analysis, utilizing Lineweaver-Burk plots, revealed different inhibition patterns for the two activities of the enzyme. For the catecholase reaction, a mixed-type inhibition was observed. researchgate.netsigmaaldrich.com In the case of the cresolase reaction, the inhibition was found to be competitive. researchgate.netsigmaaldrich.com The proposed mechanism of inhibition involves the chelation of the binuclear copper ions at the active site of the tyrosinase enzyme by the dithiocarbamate group. researchgate.netsigmaaldrich.com

The inhibition constants (Ki) were determined for these compounds, quantifying their potency as inhibitors. For the cresolase activity, the Ki values were found to be in the low micromolar range, indicating potent inhibition. researchgate.netsigmaaldrich.com The catecholase inhibitory activity, while still significant, showed higher Ki values compared to the cresolase activity. researchgate.netsigmaaldrich.com It was also observed that both the substrate and the inhibitor can bind to the enzyme with negative cooperativity between their binding sites. researchgate.netsigmaaldrich.com

Inhibition Constants (Ki) of n-Alkyl Dithiocarbamates on Mushroom Tyrosinase Activities
CompoundAlkyl ChainCresolase Ki (μM)Catecholase Ki (μM)
IC4 (Butyl)0.89.4
IIC6 (Hexyl)1.014.5
IIIC8 (Octyl)1.828.1

A comparative analysis of n-alkyl dithiocarbamates with varying alkyl chain lengths (C4, C6, and C8) has demonstrated a clear structure-activity relationship in the inhibition of mushroom tyrosinase. researchgate.netsigmaaldrich.com The potency of these inhibitors was found to be dependent on the length of the aliphatic tail. researchgate.netsigmaaldrich.com

For the cresolase activity, the inhibitory potency decreases as the length of the alkyl chain increases, with the butyl derivative (C4) having the lowest Ki value (0.8 μM) and the octyl derivative (C8) having the highest (1.8 μM). researchgate.netsigmaaldrich.com A similar trend was observed for the catecholase activity, where the inhibitory effect also weakened with increasing chain length. researchgate.netsigmaaldrich.com The butyl derivative showed a Ki of 9.4 μM, while the octyl derivative had a Ki of 28.1 μM. researchgate.netsigmaaldrich.com

Analytical Methodological Advancements for Sodium Octyldithiocarbamate Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of sodium octyldithiocarbamate. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray Photoelectron Spectroscopy (XPS) offer detailed insights into its bonding, conformation, and surface chemistry.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Bonding Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the structural and conformational analysis of dithiocarbamates. auremn.org.br IR spectroscopy is particularly useful for examining the bonding within the dithiocarbamate (B8719985) moiety. The key vibrational bands provide significant information about the electronic structure. biotech-asia.org

One of the most informative absorptions in the IR spectrum of a dithiocarbamate is the C–N stretching vibration, often referred to as the "thioureide" band. nih.gov The position of this band indicates the degree of double-bond character between the carbon and nitrogen atoms. A higher frequency suggests a greater contribution from the resonance form where a double bond exists, implying significant electron delocalization within the N-CSS group. Another important band is the C–S stretching vibration. Typically, a single strong band for the ν(C–S) mode indicates a bidentate coordination of the dithiocarbamate group, whereas a split band might suggest unidentate coordination, although this is less relevant for the sodium salt. nih.gov

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(C–N) Thioureide1480 - 1550Indicates the C-N bond order and electron delocalization.
ν(C–S)950 - 1050Relates to the sulfur-carbon bonding within the dithiocarbamate group. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 2-10 nanometers of a material's surface. researchgate.net This makes it an ideal tool for analyzing thin films or surface modifications involving this compound, for instance, in its application as a corrosion inhibitor or a surface flotation agent.

An XPS analysis begins with a survey scan to identify all elements present on the surface. For a pure sample of this compound, this would reveal the presence of sodium (Na), sulfur (S), nitrogen (N), and carbon (C). Following the survey scan, high-resolution scans are performed for each element of interest. These scans provide detailed information about the chemical bonding environment (i.e., the chemical state) of the atoms through small shifts in their characteristic binding energies. wisc.edu

For this compound, the high-resolution S 2p spectrum is crucial for confirming the dithiocarbamate functionality. The N 1s spectrum would provide information on the nitrogen environment, while the C 1s spectrum could be deconvoluted to distinguish between the carbon atoms of the octyl chain and the unique carbon of the NCS₂ group. nih.govnih.gov

ElementCore LevelApproximate Binding Energy (eV)Information Obtained
SulfurS 2p162 - 164Confirms the presence of the dithiocarbamate group.
NitrogenN 1s399 - 401Identifies the chemical state of the nitrogen atom.
SodiumNa 1s~1072Confirms the presence of the sodium counter-ion.
CarbonC 1s~285 (Alkyl), ~288 (NCS₂)Distinguishes between carbons in the alkyl chain and the dithiocarbamate moiety.

Chromatographic and Separation Science Applications

Chromatographic methods are essential for separating this compound from complex mixtures, assessing its purity, and utilizing its properties for the separation of other substances, such as metal ions.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and quantifying the content of this compound. A common approach is reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

For the analysis of this compound, a C18 column with a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is typically effective. rsc.org Detection is often achieved using a UV detector, as the dithiocarbamate moiety exhibits strong absorbance in the UV region, commonly around 254 nm or 280 nm. nih.govresearchgate.net To determine purity, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For content analysis, a calibration curve is constructed by injecting standards of known concentrations and plotting their peak areas against concentration. The concentration of an unknown sample can then be determined by interpolating its peak area on this curve. The precision of the method can be validated by assessing parameters such as linearity, accuracy, and reproducibility. rsc.org

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm)Separation based on hydrophobicity. researchgate.net
Mobile PhaseMethanol/Water or Acetonitrile/Water gradientElution of the analyte from the column.
Flow Rate1.0 mL/minEnsures efficient separation and good peak shape. researchgate.net
DetectionUV at 254 nm or 278 nmQuantification of the dithiocarbamate compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Due to its ionic nature and low volatility, this compound cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). spectroscopyonline.com However, GC-MS can be a powerful tool for its analysis following a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for sodium dithiocarbamates is alkylation, for example, by reaction with an alkyl halide like methyl iodide. nih.gov This reaction converts the sodium salt into a volatile ester, such as methyl octyldithiocarbamate. This derivative can then be readily separated by gas chromatography and detected by mass spectrometry. The mass spectrometer provides a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for definitive identification of the derivative and, by extension, confirmation of the original dithiocarbamate structure. thermofisher.comnih.gov This approach is particularly useful for identifying and quantifying dithiocarbamates in complex matrices where the selectivity of MS detection is advantageous.

Ligand Exchange Chromatography for Metal Ion Separation

The strong metal-chelating ability of the dithiocarbamate functional group makes this compound a valuable reagent in ligand exchange chromatography (LEC) for the separation of metal ions. pageplace.de LEC is a process where separations are based on the formation and breaking of coordinate bonds between ligands and a central metal atom. pageplace.de

In one configuration, a stationary phase can be impregnated with this compound. When a solution containing a mixture of metal ions is passed through the column, the ions will form complexes with the immobilized dithiocarbamate ligand. The strength of these complexes varies for different metals. Metal ions that form very stable complexes will be strongly retained on the column, while those forming weaker complexes will pass through more quickly. researchgate.net By carefully controlling the composition of the mobile phase, it is possible to achieve selective elution and separation of various metal ions, such as copper(II), nickel(II), cobalt(II), lead(II), and zinc(II). pageplace.de This technique leverages the specific chemical affinity of the dithiocarbamate ligand to achieve high-resolution separations of metallic species.

Advanced Characterization for Materials Science Applications

X-ray Diffraction (XRD) is a foundational analytical technique for investigating the crystalline structure of materials. utoledo.edu It provides detailed information about the atomic arrangement, crystal lattice, and phase purity of a compound like this compound. utoledo.edursc.org By directing X-rays onto a sample and measuring the angles and intensities of the diffracted beams, researchers can deduce the three-dimensional structure of the crystal. utoledo.edu

For dithiocarbamate salts, single-crystal XRD analysis is instrumental in determining precise molecular geometry, bond lengths, and angles. nih.govsemanticscholar.org For instance, in a study on a related compound, hydrated sodium salt of 1,2,3,4-tetrahydroquinolinedithiocarbamate, XRD analysis revealed a monoclinic crystal system with a P21/c space group. nih.govsemanticscholar.orgnih.govresearchgate.net Such analyses show how intermolecular interactions, like hydrogen bonding, contribute to the formation of a larger supramolecular architecture, often resulting in structures like linear polymeric chains. nih.govnih.gov This level of detail is crucial for understanding the material's properties and for quality control in synthesis.

The data obtained from XRD can be used to generate a unique diffraction pattern, which serves as a fingerprint for the crystalline solid. This pattern can be compared to databases for identification. rsc.org Furthermore, the Scherrer equation can be applied to the width of XRD peaks to estimate the size of crystalline domains, which is particularly useful in the characterization of nanomaterials. utoledo.edu

Table 1: Crystallographic Data for an Exemplary Sodium Dithiocarbamate Salt (Na(H₂O)₃⁺(thqdtc)⁻ • H₂O) Data from a study on a related sodium dithiocarbamate compound to illustrate the type of information obtained via XRD.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)14.4297(4)
b (Å)6.1534(2)
c (Å)17.6701(4)
β (°)108.7340(10)
Volume (ų)1485.83(7)
Z (Formula units per unit cell)4

Source: Heliyon, 2024. nih.govsemanticscholar.orgnih.gov

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for studying the morphology, or surface structure and form, of materials at the micro- and nanoscale. nih.govnih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. jeol.comnih.gov In this technique, a focused beam of electrons scans the surface of the specimen, and detectors collect the secondary electrons emitted from the surface. jeol.com The intensity of these secondary electrons is used to create a detailed three-dimensional image of the surface. nih.gov For a compound like this compound, SEM would be used to visualize the shape, size, and surface texture of its particles or crystals. rsc.org Proper sample preparation, which may include coating with a thin layer of conductive metal, is essential to prevent specimen damage and improve image quality. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of a material's internal structure. rsc.org Instead of scanning the surface, a broad beam of electrons is transmitted through an ultra-thin specimen. nih.gov The interactions of the electrons with the sample form an image that reveals details about the material's morphology, crystal structure, and composition at the nanoscale. rsc.org TEM could be used to examine the internal features of this compound nanoparticles or thin films, providing insights that are not accessible with SEM. researchgate.netrsc.org

Electrochemical and Potentiometric Methods

Potentiodynamic measurements are electrochemical techniques used to study the adsorption behavior of chemical species onto conductive surfaces. These methods are particularly relevant for understanding how dithiocarbamates interact with mineral surfaces, a process central to applications like froth flotation in the mining industry. researchgate.netnih.gov

In a typical experiment, a working electrode made of a specific material (e.g., a mineral) is immersed in an electrolyte solution containing the dithiocarbamate. The potential of the electrode is swept over a range, and the resulting current is measured. The current-potential curve, or voltammogram, provides information about the electrochemical reactions occurring at the surface. researchgate.net

Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. wikipedia.orgsensorex.com An ISE operates by developing a voltage that is proportional to the concentration of the target ion, a relationship described by the Nernst equation. wikipedia.orgsensorex.com These electrodes are widely used in analytical chemistry for their accuracy and speed. ato.com

For a compound like this compound, an ISE designed to be selective for sodium ions (Na⁺) can be employed to determine its concentration in an aqueous solution. sensorex.comntsensors.com A sodium ISE typically uses a specialized glass or polymer membrane that selectively interacts with Na⁺ ions. sensorex.com When the electrode is placed in a sample solution, an electrical potential develops across this membrane, which is measured against a stable reference electrode. wikipedia.org

This method offers a direct and straightforward way to quantify the amount of dissolved this compound by measuring the concentration of its constituent sodium ions. nih.govmdpi.com Sodium ISEs are utilized in various fields, including environmental monitoring and medical diagnostics, for measuring sodium levels in diverse samples like water, blood, and soil. ato.comntsensors.com

Environmental Fate and Transformation Pathways of Sodium Octyldithiocarbamate

Degradation and Persistence Mechanisms in Environmental Compartments

The persistence of sodium octyldithiocarbamate in the environment is a function of its susceptibility to various degradation mechanisms, including hydrolysis, photolysis, and biodegradation. These processes collectively determine the compound's half-life in soil and water.

The hydrolytic stability of dithiocarbamates is highly dependent on pH. In general, dithiocarbamates are unstable in acidic conditions and more stable in alkaline environments. The primary degradation route for dialkyldithiocarbamates is acid-catalyzed hydrolysis. mdpi.com This process involves the cleavage of the dithiocarbamate (B8719985) group, leading to the formation of carbon disulfide (CS₂) and the corresponding secondary amine, in this case, octylamine (B49996).

Table 1: General Hydrolytic Stability of Dithiocarbamates as a Function of pH

pH RangeGeneral StabilityPrimary Transformation Products
Acidic (< 7)UnstableCarbon Disulfide, Corresponding Amine
Neutral (7)Moderately StableVaries with specific compound
Alkaline (> 7)StableMinimal degradation

This table provides a generalized overview for the dithiocarbamate class of compounds. Specific rates for this compound may vary.

Photolysis, or degradation by sunlight, can also contribute to the transformation of dithiocarbamates in the environment, particularly in surface waters and on soil surfaces. nih.gov The absorption of ultraviolet (UV) radiation can lead to the breakdown of the molecule, although the specific photolytic half-life of this compound is not well-documented.

Biodegradation by soil microorganisms is another crucial pathway for the dissipation of dithiocarbamates. mdpi.com Various microbial species have been identified that can utilize dithiocarbamates as a source of carbon and nitrogen. mdpi.com The rate of biodegradation is influenced by factors such as soil type, organic matter content, temperature, and moisture. mdpi.com For long-chain dithiocarbamates, their hydrophobic nature may influence their bioavailability to microorganisms. The degradation process typically involves the breakdown of the dithiocarbamate structure, potentially leading to the formation of various metabolites before complete mineralization to carbon dioxide, water, and inorganic salts.

Transport and Distribution Modeling in Multimedia Environments

The transport and distribution of this compound in the environment are largely dictated by its partitioning behavior between air, water, and soil, as well as its mobility within these compartments.

The partitioning of a chemical in the environment is often described by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a greater tendency for the chemical to adsorb to soil and sediment organic matter, reducing its mobility in water. google.com Given the long octyl chain, this compound is expected to be hydrophobic and thus exhibit a relatively high Koc value. This would suggest that it will be strongly sorbed to soil particles and have limited potential for leaching into groundwater.

The mobility of dithiocarbamates in soil is generally considered to be low to moderate. mdpi.com The strong adsorption to soil organic matter is a key factor limiting their transport.

Table 2: Estimated Physicochemical Properties Influencing Environmental Partitioning

PropertyEstimated Value/Behavior for this compoundImplication for Environmental Fate
Water SolubilityLow (due to long alkyl chain)Reduced transport in aqueous systems
Vapor PressureLow (as a sodium salt)Low potential for volatilization from soil or water
Log KocHigh (estimated)Strong adsorption to soil and sediment; low mobility

These are estimated properties based on the structure of this compound and the general behavior of long-chain dithiocarbamates.

Environmental conditions play a significant role in the distribution and movement of this compound.

Temperature: Higher temperatures generally increase the rates of both chemical degradation (hydrolysis) and biological degradation. mdpi.com

pH: As previously discussed, pH is a critical factor in the hydrolytic stability of dithiocarbamates. mdpi.com In acidic soils, faster degradation would limit its transport, while in alkaline soils, its persistence could be prolonged, potentially allowing for greater movement with soil water, although this is counteracted by its expected high Koc.

Topography: The topography of the land will influence surface runoff and erosion. In areas with steep slopes, there is a higher potential for the transport of soil-adsorbed this compound with eroding soil particles during rainfall events.

Research on Degradation Intermediates and Environmental Cycling

Research on the degradation of dithiocarbamates has identified several common intermediates. The primary degradation products from hydrolysis are carbon disulfide and the corresponding amine. nih.gov Further degradation of these intermediates can occur. For instance, carbon disulfide can be further transformed in the environment.

The environmental cycling of this compound would involve its initial partitioning to soil and sediment, followed by gradual degradation through hydrolysis, photolysis, and biodegradation. The long-chain nature of the octyl group might lead to the formation of specific degradation intermediates that could have their own environmental fate and transport characteristics. However, detailed studies on the complete environmental cycling of this compound and its specific degradation intermediates are limited in publicly available literature.

Identification and Characterization of Degradation Products

The environmental degradation of this compound, like other dithiocarbamates, is a critical area of study for understanding its persistence and potential impact on ecosystems. While specific research on the degradation products of this compound is limited in publicly available literature, the transformation pathways can be inferred from studies on analogous short-chain dithiocarbamates, such as sodium dimethyldithiocarbamate (B2753861) and sodium diethyldithiocarbamate (B1195824).

The primary degradation pathway for dithiocarbamates in aqueous environments involves hydrolysis, which is significantly influenced by pH. This process is generally accelerated under acidic conditions. The hydrolysis of this compound is expected to yield octylamine and carbon disulfide as the primary degradation products.

Subsequent degradation of these initial products can occur through various biotic and abiotic processes. Octylamine may undergo further biodegradation, potentially leading to the formation of carbon dioxide and ammonia. Carbon disulfide is volatile and can also be subject to further oxidation in the environment, forming sulfates or elemental sulfur.

In soil environments, microbial degradation is expected to play a significant role in the transformation of this compound. Microorganisms can utilize the organic structure of the molecule as a carbon and nitrogen source, leading to its breakdown. The expected degradation products in soil would be similar to those in aqueous environments, with the potential for additional metabolites resulting from microbial enzymatic activity.

The following table summarizes the likely degradation products of this compound based on the known degradation pathways of other alkyldithiocarbamates.

Parent Compound Primary Degradation Products Further Degradation Products
This compoundOctylamineCarbon dioxide, Ammonia
Carbon disulfideSulfate, Elemental sulfur

It is important to note that the rate and extent of degradation, as well as the specific nature of the degradation products, can be influenced by a variety of environmental factors, including temperature, pH, microbial population, and the presence of other organic matter.

Mass Balance Studies and Environmental Cycling Investigations

Currently, there is a notable lack of publicly available, detailed mass balance studies specifically focused on this compound. Such investigations would be invaluable for quantifying its persistence, mobility, and ultimate environmental sinks.

The environmental cycling of this compound is dictated by its physicochemical properties and its interactions with different environmental media. Due to its expected moderate water solubility, it has the potential for transport in aqueous systems. Its octanol-water partition coefficient would influence its tendency to adsorb to soil organic matter and sediment, which in turn affects its bioavailability and degradation rates.

A conceptual model for the environmental cycling of this compound would include the following key processes:

Release: Introduction into the environment through industrial applications.

Transport: Movement through water and potential for leaching in soil.

Partitioning: Distribution between water, soil/sediment, and air.

Transformation: Degradation through hydrolysis, photolysis, and microbial action to form various degradation products.

Sequestration: Long-term binding to soil and sediment particles.

The following table outlines the key parameters that would be investigated in a mass balance study for this compound to elucidate its environmental cycling.

Environmental Compartment Parameters to be Measured Significance for Environmental Cycling
WaterConcentration of parent compound and degradation products, pH, temperatureAssesses persistence, transformation rates, and potential for aquatic toxicity.
Soil/SedimentConcentration of parent compound and degradation products, organic matter contentDetermines the extent of adsorption, bioavailability, and long-term sequestration.
AirVolatilization rate of parent compound and carbon disulfideEvaluates the potential for atmospheric transport.
BiotaBioaccumulation potential in representative organismsAssesses the risk of entry into the food chain.

Without specific mass balance data, a quantitative understanding of the environmental distribution and fate of this compound remains incomplete. Future research focusing on comprehensive mass balance studies is crucial for developing accurate environmental risk assessments for this compound.

Q & A

Q. What are the standard synthesis protocols for sodium octyldithiocarbamate, and how can purity be optimized?

this compound is typically synthesized via the reaction of octylamine with carbon disulfide (CS₂) in alkaline conditions. A common method involves dissolving octylamine in ethanol, followed by dropwise addition of CS₂ under cooling (10°C) to prevent exothermic side reactions. Sodium hydroxide is then added to precipitate the product. Purity optimization requires rigorous control of stoichiometry, reaction time (e.g., 2–4 hours), and temperature, followed by recrystallization from ethanol . Yield improvements (e.g., 76–89%) are achievable by ensuring anhydrous conditions and inert atmospheres to avoid oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound and its metal complexes?

Key techniques include:

  • FT-IR : Identification of N–CSS⁻ (≈1470 cm⁻¹) and C–S (≈939 cm⁻¹) stretching vibrations .
  • ¹H/¹³C NMR : Proton signals for –CH₃ (δ ≈ 0.9 ppm) and –NH (δ ≈ 3.5 ppm) in DMSO-d₆ .
  • UV-Vis : Monitoring ligand-to-metal charge transfer (LMCT) bands in metal complexes (e.g., Cu²⁺ or Zn²⁺ complexes) . Cross-validation using elemental analysis (C, H, N, S) ensures stoichiometric accuracy .

Q. What are the primary research applications of this compound in coordination chemistry?

The compound serves as a versatile ligand for synthesizing transition metal complexes (e.g., Cu, Zn, Ni) with applications in catalysis, materials science, and environmental remediation. Its strong chelating ability stabilizes metal centers, enabling studies on redox behavior, magnetic properties, and photocatalytic activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing metal-dithiocarbamate complexes?

Discrepancies in FT-IR or NMR results often arise from solvent interactions, paramagnetic impurities, or ligand isomerism. To address this:

  • Perform solvent-dependent studies (e.g., DMSO vs. chloroform) to identify solvent coordination effects .
  • Use EPR spectroscopy to detect paramagnetic species in Cu²⁺ or Fe³⁺ complexes .
  • Apply DFT calculations to model ligand conformations and predict vibrational/electronic spectra . Systematic comparison with reference spectra from databases (e.g., SDBS or NIST) is critical .

Q. What experimental design considerations are crucial for studying the environmental stability of this compound?

Stability studies should assess:

  • pH dependence : Hydrolysis rates under acidic (pH < 3) vs. alkaline (pH > 10) conditions via UV-Vis monitoring .
  • Thermal degradation : TGA/DSC analysis to determine decomposition temperatures and pathways .
  • Photolytic behavior : Exposure to UV light (e.g., 254 nm) to quantify CS₂ release as a degradation byproduct . Control experiments must replicate environmental matrices (e.g., aqueous buffers, soil slurries) .

Q. How can researchers address reproducibility challenges in synthesizing this compound-based nanomaterials?

Reproducibility issues often stem from nanoparticle aggregation or inconsistent ligand-metal ratios. Mitigation strategies include:

  • Surfactant-assisted synthesis : Using capping agents (e.g., CTAB) to control nucleation .
  • Microfluidic reactors : Ensuring precise mixing and temperature gradients during synthesis .
  • In-situ XRD/SAXS : Real-time monitoring of crystallite formation and size distribution .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in dithiocarbamate synthesis?

Apply multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (temperature, CS₂ concentration) with yield/purity outcomes. For small datasets, non-parametric tests (Mann-Whitney U) identify significant variability sources .

Q. How should researchers structure a systematic review on dithiocarbamate toxicity mechanisms?

Follow PRISMA guidelines :

  • Define inclusion/exclusion criteria (e.g., in-vivo studies, LD₅₀ data).
  • Use databases like PubMed and Web of Science with keywords: "this compound," "toxicity," "mechanism."
  • Assess bias via Cochrane Risk of Bias Tool . Meta-analyses should address heterogeneity using random-effects models .

Ethical and Reporting Standards

Q. What ethical guidelines apply to publishing conflicting data on dithiocarbamate applications?

Disclose all raw data and experimental conditions to enable replication. Address contradictions through transparent discussion of limitations (e.g., impurity profiles, instrument calibration) . Adhere to journal-specific policies on data availability .

Q. How can researchers ensure compliance with chemical safety regulations in lab protocols?

  • Anonymize hazardous data : Replace proprietary solvent names with IUPAC identifiers in public datasets .
  • Institutional Review Boards (IRBs) : Submit protocols involving toxicological assays for ethical approval .
  • FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.